![molecular formula C10H13FN2O5S2 B2753407 1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine CAS No. 2411264-85-0](/img/structure/B2753407.png)
1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine
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Overview
Description
The compound “1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains sulfonyl and fluorosulfonyloxy functional groups attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The sulfonyl groups could potentially be introduced through sulfonylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic structure, could contribute to the molecule’s stability . The presence of sulfonyl groups could influence the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrolidines can participate in various reactions due to the presence of the nitrogen atom . The sulfonyl groups could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and boiling point .Scientific Research Applications
- The pyrrolidine ring, a key structural motif in EN300-7490829, is widely used by medicinal chemists to design compounds for treating human diseases . Its sp3-hybridization allows efficient exploration of pharmacophore space, contributing to drug development.
- Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
- Stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents impact binding modes to enantioselective proteins .
- EN300-7490829 can serve as a precursor or starting material for constructing more complex molecules. Researchers explore ring construction from cyclic or acyclic precursors, as well as functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Chemical Reactions
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5S2/c11-20(16,17)18-10-4-3-8(7-9(10)12)19(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOYGNTSRNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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